
3-(1-金刚烷基)-3-氧代丙腈
描述
3-(1-Adamantyl)-3-oxopropanenitrile is a chemical compound characterized by the presence of an adamantyl group attached to a nitrile and a ketone functional group The adamantyl group, derived from adamantane, is known for its rigid, cage-like structure, which imparts unique physical and chemical properties to the compound
科学研究应用
3-(1-Adamantyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those with rigid, cage-like structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: Research into the compound’s pharmacokinetics and pharmacodynamics is ongoing, with a focus on its potential as a drug candidate.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Adamantyl)-3-oxopropanenitrile typically involves the introduction of the adamantyl group into a suitable precursor molecule. One common method involves the reaction of 1-adamantyl bromide with malononitrile in the presence of a base, followed by oxidation to introduce the ketone functionality. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 3-(1-Adamantyl)-3-oxopropanenitrile may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as the use of transition metal catalysts, can be employed to facilitate the introduction of the adamantyl group and the subsequent oxidation steps. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
化学反应分析
Types of Reactions: 3-(1-Adamantyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify the existing ketone group.
Reduction: Reduction reactions can convert the ketone group to an alcohol, potentially altering the compound’s reactivity and properties.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or esters, depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: A variety of substituted derivatives can be formed, including amides, amines, and thioethers.
作用机制
The mechanism of action of 3-(1-Adamantyl)-3-oxopropanenitrile and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The rigid adamantyl group can enhance binding affinity and specificity, while the nitrile and ketone groups can participate in various chemical interactions. These interactions can modulate biological pathways, leading to therapeutic effects or other biological activities.
相似化合物的比较
1-Adamantylamine: Known for its antiviral and antiparkinsonian activities.
1-Adamantylcarboxylic acid: Used in the synthesis of pharmaceuticals and advanced materials.
1-Adamantylmethanol: Studied for its potential as a building block in organic synthesis.
Uniqueness: 3-(1-Adamantyl)-3-oxopropanenitrile is unique due to the combination of the adamantyl group with both nitrile and ketone functionalities. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other adamantyl derivatives.
属性
IUPAC Name |
3-(1-adamantyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c14-2-1-12(15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVFKYUPAPUUIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342835 | |
| Record name | 3-(1-Adamantyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23938-42-3 | |
| Record name | 3-(1-Adamantyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






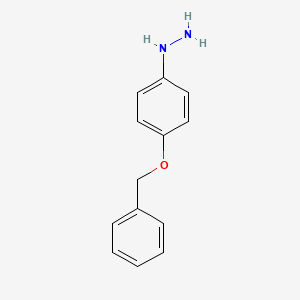
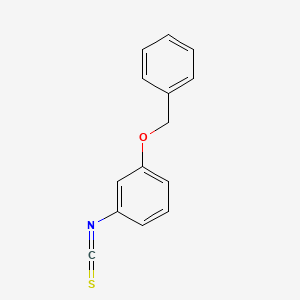
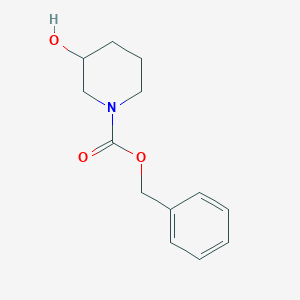
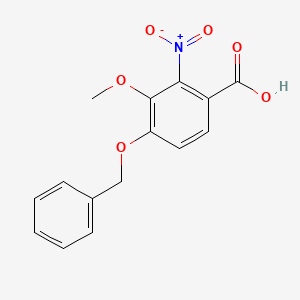
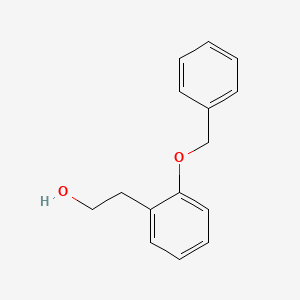
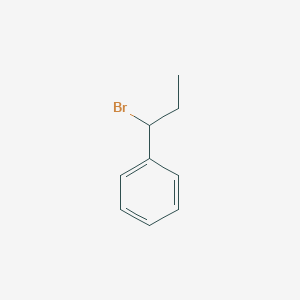
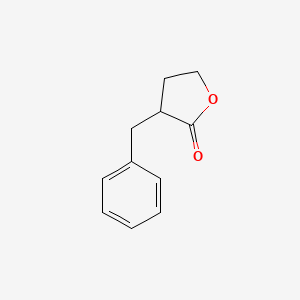

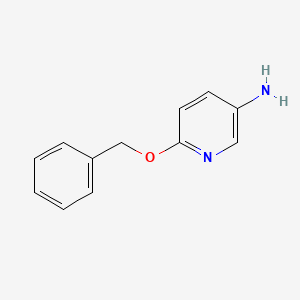
![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)
